Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate
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Overview
Description
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 4th position The ethyl acetate group is attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate typically involves the reaction of 6-chloro-4-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
[ \text{6-chloro-4-methylpyridine} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 6-chloro-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-4-methylpyridine-3-ethanol.
Scientific Research Applications
Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-4-methylpyridin-3-YL)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methylpyridin-3-YL)acetate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Methyl 2-(6-chloro-4-methylpyridin-3-YL)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl substituents on the pyridine ring, which can influence its chemical reactivity and biological properties. The ethyl ester group also contributes to its distinct characteristics compared to similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-6-12-9(11)4-7(8)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
LFYFBHWEKGKFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1C)Cl |
Origin of Product |
United States |
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